2-Cyanoadenosine hA3AR Affinity and Intrinsic Efficacy Modulation: Head-to-Head Comparison with 2-Chloro and 2-Trifluoromethyl Analogues
The 2-cyano group reduces hA3AR affinity compared to the 2-chloro and 2-trifluoromethyl substituents when combined with N6-methyl substitution. In the N6-methyl series (compounds 3b, 7c, 7f), the 2-cyano analogue (7f) displays 3.1-fold lower affinity than the 2-chloro analogue (3b) and 2.8-fold lower affinity than the 2-trifluoromethyl analogue (7c) at the hA3AR [1]. More significantly, when combined with N6-(3-iodobenzyl) or N6-(trans-2-phenyl-1-cyclopropyl) groups, the 2-cyano group converts a full hA3AR agonist into a selective hA3AR antagonist—a functional switch not observed with 2-chloro or 2-trifluoromethyl substitution [1].
| Evidence Dimension | hA3AR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 33.0 ± 7.6 nM (2-Cyano-N6-methyladenosine, 7f) |
| Comparator Or Baseline | Ki = 10.7 ± 3.2 nM (2-Chloro-N6-methyladenosine, 3b); Ki = 11.7 ± 2.9 nM (2-Trifluoromethyl-N6-methyladenosine, 7c) |
| Quantified Difference | 3.1-fold reduction vs. 2-chloro; 2.8-fold reduction vs. 2-trifluoromethyl |
| Conditions | Radioligand binding assay using [125I]AB-MECA on membranes from CHO cells expressing recombinant hA3AR |
Why This Matters
The unique capacity of the 2-cyano group to modulate hA3AR intrinsic efficacy independently of affinity—enabling antagonist conversion in specific molecular contexts—provides a distinct pharmacological tool for dissecting A3AR signaling that 2-chloro and 2-trifluoromethyl analogues cannot replicate.
- [1] Ohno M, Gao ZG, Van Rompaey P, Tchilibon S, Kim SK, Harris BA, Gross AS, Duong HT, Van Calenbergh S, Jacobson KA. Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Bioorg Med Chem. 2004;12(11):2995-3007. View Source
